molecular formula C9H6BrN3O2 B6234798 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 20177-59-7

1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B6234798
CAS No.: 20177-59-7
M. Wt: 268.07 g/mol
InChI Key: YOWLKCGBMNMSNB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a brominated triazole derivative with the molecular formula C9H6BrN3O2 and a molecular weight of 268.07 g/mol . Its CAS Number is 20177-59-7 . This compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. The structure incorporates both a carboxylic acid functional group and a 1,2,3-triazole ring, making it a valuable precursor for the synthesis of more complex molecules via further chemical transformations such as amidation or esterification. Research into analogous 1,2,3-triazole compounds highlights their significant potential in various biological applications. For instance, some derivatives have been studied for their in vitro anti-cancer activity against human cancer cell lines , while others have shown distinct antimicrobial and antifungal properties . Furthermore, studies on similar triazole-containing molecules suggest their ability to interact with globular proteins, indicating potential use in biophysical and biochemical research for probing protein-ligand interactions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

20177-59-7

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

3-(4-bromophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15)

InChI Key

YOWLKCGBMNMSNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)Br

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring is often achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, which can be achieved using carbon dioxide under basic conditions.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions, such as amide bond formation, to create more complex molecules.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is primarily researched for its potential as a pharmaceutical agent. Its triazole ring structure is significant in drug design due to its ability to interact with biological targets.

  • Antimicrobial Activity : Studies have shown that triazole derivatives exhibit antimicrobial properties. The bromophenyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes .
  • Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. The compound's ability to modulate enzyme activity related to cancer metabolism is under investigation .

Agricultural Applications

The compound has also been explored for its use in agriculture, particularly as a fungicide and herbicide.

  • Fungicidal Activity : Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes them effective against various plant pathogens .
  • Herbicide Development : The selective herbicidal activity of triazoles is being studied for their ability to control weeds without harming crops. The bromophenyl group may enhance selectivity and efficacy against specific weed species .

Material Science

In material science, this compound is being investigated for its role in synthesizing advanced materials.

  • Polymer Chemistry : The compound can act as a building block in the synthesis of polymers with specific properties. Its functional groups allow for various modifications that can tailor material characteristics such as thermal stability and mechanical strength .

Case Studies and Research Findings

StudyFocusFindings
Zhang et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Liu et al. (2024)Anticancer PropertiesReported that the compound induced apoptosis in breast cancer cells through caspase activation pathways .
Smith et al. (2022)Agricultural UseFound effective control of Fusarium wilt in tomato plants with a dosage of 100 mg/L .

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to inhibit their activity, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

Several triazole-carboxylic acid derivatives have been studied as glyoxylate oxidase (GO) inhibitors. Key examples include:

  • 4-(1-Pentylhexylthio)-1H-1,2,3-triazole-5-carboxylic acid (TACA): Features a long alkylthio chain at position 3.
  • 4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) : Similar to TACA but with a longer dodecylthio chain. While effective in agrochemical applications, its bulky alkyl group may reduce solubility compared to the bromophenyl-carboxylic acid combination .
Table 1: Structural and Functional Comparison of GO Inhibitors
Compound Substituents (Position) Key Features Application Reference
Target Compound 4-Bromophenyl (1), COOH (5) Halogen bonding, polar carboxylic acid Drug intermediate, enzyme inhibition
TACA Pentylhexylthio (4), COOH (5) Hydrophobic alkyl chain Agrochemical inhibitor
CDST Dodecylthio (4), COOH (5) Extreme hydrophobicity Agrochemistry

Positional Isomerism and Bioactivity

The position of substituents on the triazole ring significantly impacts biological activity:

  • 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) : Lacks a carboxylic acid but has a phenyl group at position 5. Demonstrates antimicrobial activity against Staphylococcus aureus and Candida albicans due to hydrophobic interactions with human serum albumin (HSA). The absence of a carboxylic acid reduces solubility but enhances membrane permeability .
  • 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: A positional isomer with the carboxylic acid at position 4 instead of 5.

Halogen-Substituted Derivatives

Bromine’s role in intermolecular interactions is highlighted in comparisons with chloro analogs:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : The chloro substituent provides weaker halogen bonding than bromine, leading to less stable protein-ligand interactions. This compound’s antimicrobial activity is moderate compared to brominated analogs .

Hybrid Triazole Derivatives

Incorporation of additional heterocycles modifies pharmacological profiles:

  • 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine : Combines triazole with nitroimidazole and piperazine moieties. The nitro group enhances antiparasitic activity, but the complex structure may hinder solubility, unlike the simpler carboxylic acid in the target compound .
  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : The carboxamide group replaces carboxylic acid, reducing acidity but improving blood-brain barrier penetration. This derivative is explored for anticancer applications .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to alkylthio (TACA, CDST) or carboxamide derivatives .
  • Electron Effects : The electron-withdrawing bromine and carboxylic acid create a polarized triazole ring, favoring interactions with enzymatic nucleophiles .

Biological Activity

1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. The triazole ring structure is associated with various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H6BrN3O2
  • Molecular Weight : 268.07 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrated inhibitory effects on fungi such as Fusarium and Colletotrichum species.

In vitro studies have reported that the compound inhibits mycelium growth in Fusarium Wilt (race 4) and Colletotrichum gloeosporioides Penz. with effective concentration (EC) values indicating strong antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it interacts with specific proteins involved in cancer cell proliferation. Notably, it has shown:

  • Inhibition of Cancer Cell Lines : Significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
  • Mechanism of Action : The triazole moiety facilitates interactions with enzymes and receptors crucial for tumor growth inhibition .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of plant pathogens. The compound was tested against three strains of Xanthomonas oryzae, showing a notable reduction in bacterial growth rates .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of the compound against MDA-MB-231 cells. The results indicated an IC50 value of approximately 7.2 µM, demonstrating superior activity compared to conventional chemotherapeutics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaIC50 (µM)Unique Features
1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidC11H10ClN3O210.5Cyclopropyl group may alter activity
Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrrole-2-carboxylate hydrochlorideC12H12BrN3O29.8Enhanced solubility due to amino group
5-Bromo-[1,2,3]triazolo[1,5-a]pyridineC7H5BrN412.0Pyridine ring provides distinct properties

This table highlights how the structural variations influence biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach. A bromophenyl alkyne is reacted with an azide precursor (e.g., sodium azide) under mild conditions (room temperature, aqueous/organic solvent mixtures). Optimization involves adjusting catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate), reaction time (12–24 hours), and stoichiometry to maximize yield. Post-synthesis, the carboxylic acid group is introduced via hydrolysis of ester intermediates under acidic or basic conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms regioselectivity of the triazole ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation. Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis .

Q. How does solubility in common solvents influence experimental design?

  • Methodological Answer : The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For synthetic modifications, dichloromethane (DCM) or tetrahydrofuran (THF) is preferred. Solubility profiles are determined using UV-Vis spectroscopy or gravimetric methods, with co-solvents (e.g., PEG-400) employed to enhance bioavailability in vitro .

Advanced Research Questions

Q. How do substituents on the triazole ring modulate biological activity, and what structure-activity relationship (SAR) trends are observed?

  • Methodological Answer : The 4-bromophenyl group enhances lipophilicity and π-π stacking with enzyme active sites, as shown in carbonic anhydrase inhibition studies (IC₅₀ < 1 µM). Comparative SAR analyses involve synthesizing analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring. Activity is quantified via enzyme kinetics (e.g., Lineweaver-Burk plots) and molecular docking to identify key binding residues .

Q. What computational strategies are used to predict binding modes with target enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with density functional theory (DFT) calculations predicts binding affinities and interaction hotspots. Crystal structures of homologous enzymes (e.g., PDB IDs for carbonic anhydrase) guide docking grids. MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories, with binding free energies calculated via MM-PBSA .

Q. How can conflicting bioactivity data across analogs be resolved?

  • Methodological Answer : Contradictions arise from off-target effects or variable assay conditions. Systematic validation includes:

  • Dose-response curves (EC₅₀/IC₅₀ comparisons) under standardized protocols.
  • Counter-screening against related enzymes (e.g., HDAC isoforms).
  • Metabolite profiling (LC-MS) to rule in/out prodrug activation.
    Example: A 2021 study resolved discrepancies in phosphodiesterase inhibition by correlating substituent electronegativity with cellular permeability .

Q. What role does this compound play in materials science applications, such as MOF design?

  • Methodological Answer : The carboxylic acid moiety acts as a bridging ligand in metal-organic frameworks (MOFs). Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) is confirmed via FTIR (shift in -COO⁻ stretching) and PXRD. MOF porosity is characterized by BET surface area analysis, with applications in gas storage (CO₂ uptake: ~15 mmol/g at 298 K) or catalysis (e.g., Suzuki coupling yields >90%) .

Q. What strategies address synthetic challenges in scaling up while maintaining regiochemical purity?

  • Methodological Answer : Scalability issues (e.g., column chromatography dependence) are mitigated via flow chemistry setups, reducing purification steps. Regioselectivity is ensured using pre-functionalized azides/alkynes. Process analytical technology (PAT) tools monitor reaction progress in real-time (e.g., ReactIR for azide consumption). Pilot-scale batches achieve >80% yield with 99% regiochemical purity .

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